molecular formula C26H26S4 B12578488 5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene CAS No. 291308-72-0

5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene

Cat. No.: B12578488
CAS No.: 291308-72-0
M. Wt: 466.8 g/mol
InChI Key: LTVTXHDWCHDNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes This compound is characterized by the presence of two thiophene rings, each substituted with a 2,4,6-trimethylphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene typically involves the reaction of 2,2’-bithiophene with 2,4,6-trimethylphenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene has several applications in scientific research:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemical Sensors: Utilized in the design of sensors for detecting various analytes due to its conductive properties.

    Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and electron transfer processes. These interactions can influence the behavior of organic electronic devices and potentially affect biological systems by modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene
  • N,N-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene
  • Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]

Uniqueness

5,5’-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2’-bithiophene is unique due to the presence of the 2,4,6-trimethylphenylsulfanyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s performance in organic electronic applications and provide unique reactivity patterns in chemical reactions.

Properties

CAS No.

291308-72-0

Molecular Formula

C26H26S4

Molecular Weight

466.8 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)sulfanyl-5-[5-(2,4,6-trimethylphenyl)sulfanylthiophen-2-yl]thiophene

InChI

InChI=1S/C26H26S4/c1-15-11-17(3)25(18(4)12-15)29-23-9-7-21(27-23)22-8-10-24(28-22)30-26-19(5)13-16(2)14-20(26)6/h7-14H,1-6H3

InChI Key

LTVTXHDWCHDNIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC2=CC=C(S2)C3=CC=C(S3)SC4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.